A Technical Guide to Methyl 3-formyl-1H-indazole-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
A Technical Guide to Methyl 3-formyl-1H-indazole-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several approved drugs.[1] This guide focuses on Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1), a highly functionalized derivative poised to be a versatile building block for drug discovery.[2] Its unique arrangement of a reactive aldehyde, a modifiable ester, and the biologically relevant indazole core makes it an attractive starting point for synthesizing compound libraries targeting a range of therapeutic areas, particularly oncology. This document provides an in-depth analysis of its chemical properties, a proposed synthetic pathway based on established methodologies, a discussion of its key chemical reactions, and an overview of its potential applications for researchers and drug development professionals.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This structural motif is found in a wide array of pharmacologically active agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4]
The significance of the indazole scaffold is exemplified by drugs like Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a substituted indazole core. The nitrogen atoms of the indazole ring are crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a highly effective "hinge-binding" motif.[1] Methyl 3-formyl-1H-indazole-4-carboxylate capitalizes on this proven scaffold by incorporating two distinct and chemically orthogonal functional groups—an aldehyde at the 3-position and a methyl ester at the 4-position. This design allows for sequential or parallel derivatization, enabling the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for Methyl 3-formyl-1H-indazole-4-carboxylate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Chemical Properties of Methyl 3-formyl-1H-indazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 433728-79-1 | [2] |
| Molecular Formula | C₁₀H₈N₂O₃ | Inferred |
| Molecular Weight | 204.18 g/mol | [5] (Isomer) |
| Appearance | Expected to be a solid at room temperature | Inferred |
Predicted Spectroscopic Profile
A robust characterization workflow is essential for verifying the identity and purity of synthetic intermediates. The expected spectroscopic data for the title compound are as follows:
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¹H NMR: The spectrum should feature several key diagnostic signals. A singlet for the aldehyde proton (CHO) is expected at a downfield chemical shift, typically between δ 9.5-10.5 ppm. The methyl ester (OCH₃) protons will appear as a singlet around δ 3.9-4.1 ppm. The three aromatic protons on the benzene ring will present as a complex multiplet system, and the N-H proton of the indazole ring will appear as a broad singlet at a very downfield shift (δ > 13 ppm), characteristic of indazole N-H protons.[6][7]
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¹³C NMR: The carbon spectrum will be distinguished by two carbonyl signals: the aldehyde carbon around δ 185-190 ppm and the ester carbonyl carbon around δ 165-170 ppm. The methyl carbon of the ester will be observed around δ 52-55 ppm. The remaining signals will correspond to the sp²-hybridized carbons of the bicyclic aromatic system.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak above 3100 cm⁻¹ will correspond to the N-H stretch. Two distinct carbonyl (C=O) stretching frequencies will be visible: one for the aldehyde around 1670-1690 cm⁻¹ and another for the ester around 1710-1730 cm⁻¹.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by identifying the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻.
Synthesis and Purification
While a specific, optimized synthesis for Methyl 3-formyl-1H-indazole-4-carboxylate is not detailed in the available literature, a highly plausible and effective route can be designed based on the well-established nitrosation of substituted indoles. This method provides direct access to 1H-indazole-3-carboxaldehydes under mild conditions.[6]
Proposed Synthetic Pathway
The synthesis begins with a suitably substituted indole, specifically methyl 1H-indole-4-carboxylate. This precursor undergoes a ring-opening and re-closure cascade reaction initiated by nitrosation.
Caption: Proposed synthesis of the target compound via indole nitrosation.
Experimental Protocol: Synthesis via Indole Nitrosation
This protocol is adapted from general procedures for the synthesis of 1H-indazole-3-carboxaldehydes.[6]
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Reaction Setup: To a solution of methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent mixture such as dioxane and water at 0-5 °C, add sodium nitrite (NaNO₂) (1.5 equivalents).
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Acid Addition: Slowly add an aqueous solution of a mild acid (e.g., acetic acid or dilute HCl) dropwise to the stirred mixture, maintaining the temperature below 10 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid intermediate.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic salts and residual acid.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 3-formyl-1H-indazole-4-carboxylate. This self-validating purification step ensures the removal of unreacted starting material and side products, confirmed by the spectroscopic methods outlined in Section 2.
Chemical Reactivity and Derivatization
The synthetic value of Methyl 3-formyl-1H-indazole-4-carboxylate lies in the differential reactivity of its functional groups, which allows for a wide range of chemical transformations crucial for building molecular diversity.
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Aldehyde (C3-Position): The aldehyde is a versatile handle for introducing a variety of substituents. It can readily undergo:
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Wittig and Knoevenagel Condensations: To form C-C double bonds, extending the molecular framework.[6]
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for installing amine functionalities.
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Oxidation: Conversion to a carboxylic acid using mild oxidizing agents, creating a 1H-indazole-3,4-dicarboxylic acid derivative.
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Cyclization Reactions: Serving as an electrophile to construct fused heterocyclic rings (e.g., pyrimidines, imidazoles).[6]
-
-
Methyl Ester (C4-Position): The ester group is ideal for forming amide bonds, a common feature in kinase inhibitors.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, which can then be coupled with various amines.
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Amidation: The carboxylic acid intermediate can be activated (e.g., with HATU or EDC) and reacted with a diverse panel of amines to generate a library of 1H-indazole-4-carboxamides.[4] This approach is fundamental to SAR studies.
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Caption: Key derivatization pathways for the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of Methyl 3-formyl-1H-indazole-4-carboxylate make it an exceptionally valuable intermediate for the synthesis of targeted therapies.
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Protein Kinase Inhibitors: The indazole core is a proven scaffold for inhibitors of protein kinases, which are critical targets in oncology.[1] The C4-carboxamide moiety, readily accessible from the methyl ester, can be elaborated to interact with the solvent-exposed region of the kinase active site, while substituents added via the C3-aldehyde can explore deeper pockets to enhance potency and selectivity.[8] Studies on 1H-indazole-3-carboxamide derivatives have identified potent inhibitors of kinases like PAK1, which is involved in tumor progression and metastasis.[8]
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Anticancer Agents: Beyond kinase inhibition, the indazole scaffold is present in compounds with broad anticancer activity.[9][10] By generating libraries of derivatives from Methyl 3-formyl-1H-indazole-4-carboxylate, researchers can screen for novel agents that inhibit cancer cell proliferation through various mechanisms. The ability to quickly synthesize diverse analogues is a key advantage in the hit-to-lead optimization phase of drug discovery.[9][11]
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Scaffold for Other Therapeutic Areas: While oncology is a primary focus, indazole derivatives have shown promise as anti-inflammatory, antibacterial, and neuroprotective agents.[1][3] The functional handles on the title compound provide the chemical tools necessary to adapt the indazole core for these and other therapeutic applications.
Conclusion
Methyl 3-formyl-1H-indazole-4-carboxylate is a strategically designed chemical entity that combines the proven biological relevance of the indazole scaffold with the synthetic versatility of two distinct, reactive functional groups. Its logical synthesis from indole precursors and its potential for extensive derivatization make it a powerful tool for medicinal chemists. For researchers and scientists in drug development, this compound represents not just a single molecule, but a gateway to entire libraries of novel compounds with the potential to become next-generation therapeutics.
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